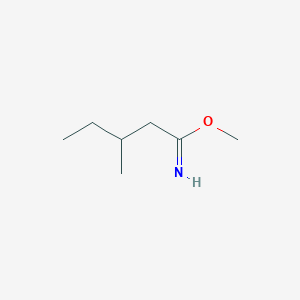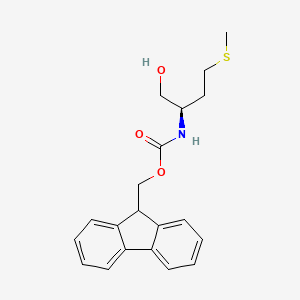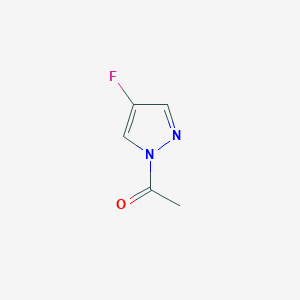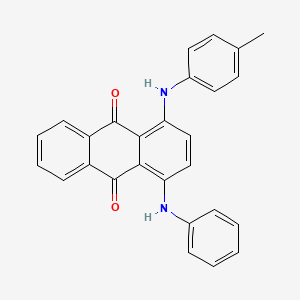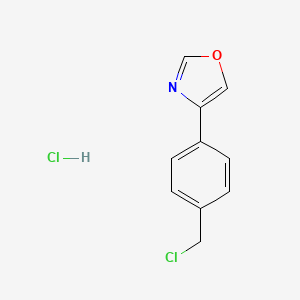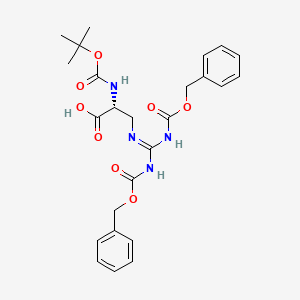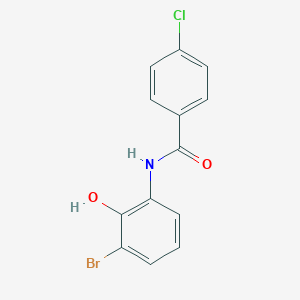![molecular formula C21H21NO2 B15251397 Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate CAS No. 6629-89-6](/img/structure/B15251397.png)
Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate typically involves a multi-step process. One common method includes the reaction of fluorene-9-one with dimethyloxosulfonium methylide, leading to the formation of spiro[cyclopropane-1,9’-fluorene]. This intermediate is then subjected to further reactions to introduce the amino and carboxylate groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Spiro[cyclopropane-1,9’-fluorene]: Shares the spirocyclic framework but lacks the amino and carboxylate groups.
Spiro[cyclohexane-1,9’-fluorene]: Similar structure with a cyclohexane ring instead of cyclohex-3-ene.
4-Aminospiro[cyclohexane-1,9’-fluorene]-3-carboxylate: Similar functional groups but different ring structure.
Uniqueness: Ethyl 4-aminospiro[cyclohex-3-ene-1,9’-fluorene]-3-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
6629-89-6 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
ethyl 2-aminospiro[cyclohexene-5,9'-fluorene]-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-2-24-20(23)16-13-21(12-11-19(16)22)17-9-5-3-7-14(17)15-8-4-6-10-18(15)21/h3-10H,2,11-13,22H2,1H3 |
Clave InChI |
SGOHZEKDJZBZAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCC2(C1)C3=CC=CC=C3C4=CC=CC=C24)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



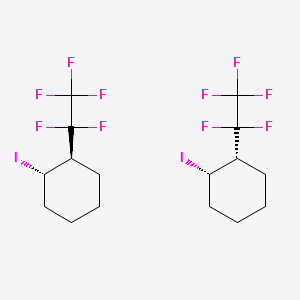
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
